molecular formula C19H20 B13353360 7-(tert-Butyl)-1-methylphenanthrene

7-(tert-Butyl)-1-methylphenanthrene

Cat. No.: B13353360
M. Wt: 248.4 g/mol
InChI Key: VHKNNDWVTRZOHY-UHFFFAOYSA-N
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Description

7-(tert-Butyl)-1-methylphenanthrene is an organic compound that belongs to the phenanthrene family. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The tert-butyl and methyl groups attached to the phenanthrene core modify its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-1-methylphenanthrene typically involves the alkylation of phenanthrene derivatives. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the use of Grignard reagents. In this approach, a phenanthrene derivative is reacted with a tert-butyl magnesium halide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-1-methylphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This reaction can reduce any double bonds present in the phenanthrene core.

    Substitution: Electrophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 7-(tert-Butyl)-1-carboxyphenanthrene.

    Reduction: this compound with reduced double bonds.

    Substitution: Various substituted phenanthrene derivatives depending on the reagent used.

Scientific Research Applications

7-(tert-Butyl)-1-methylphenanthrene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its interactions with biological macromolecules. It can be used as a probe to study the binding sites of enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-1-methylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence its binding affinity and specificity. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic functions. In biological systems, it may interact with cell membranes and influence signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound without the tert-butyl and methyl groups.

    1-Methylphenanthrene: A derivative with only a methyl group attached.

    7-tert-Butylphenanthrene: A derivative with only a tert-butyl group attached.

Uniqueness

7-(tert-Butyl)-1-methylphenanthrene is unique due to the presence of both tert-butyl and methyl groups. These groups enhance its chemical stability and modify its reactivity compared to its parent compound and other derivatives. The combination of these groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

7-tert-butyl-1-methylphenanthrene

InChI

InChI=1S/C19H20/c1-13-6-5-7-18-16(13)10-8-14-12-15(19(2,3)4)9-11-17(14)18/h5-12H,1-4H3

InChI Key

VHKNNDWVTRZOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)(C)C

Origin of Product

United States

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